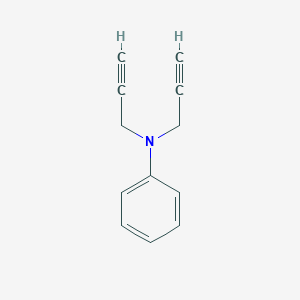
N,N-Dipropargylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dipropargylaniline is an organic compound with the molecular formula C11H11N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two propynyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropargylaniline typically involves the alkylation of aniline with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of aniline attacks the carbon atom of propargyl bromide, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
N,N-Dipropargylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: this compound is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dipropargylaniline involves its interaction with various molecular targets, including enzymes and receptors. The propynyl groups enhance its ability to form stable complexes with these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall biological effects.
Comparaison Avec Des Composés Similaires
Aniline: The parent compound, which lacks the propynyl groups.
N-Methyl Aniline: Aniline with a methyl group instead of propynyl groups.
N,N-Diethyl Aniline: Aniline with two ethyl groups instead of propynyl groups.
Comparison: N,N-Dipropargylaniline is unique due to the presence of the propynyl groups, which impart distinct chemical and biological properties. Compared to Aniline, it has enhanced reactivity and the ability to form more stable complexes with molecular targets. Compared to N-Methyl Aniline and N,N-Diethyl Aniline, the propynyl groups provide additional sites for chemical modification and interaction with biological molecules, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
18158-68-4 |
|---|---|
Formule moléculaire |
C12H11N |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
N,N-bis(prop-2-ynyl)aniline |
InChI |
InChI=1S/C12H11N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h1-2,5-9H,10-11H2 |
Clé InChI |
ONOQPVMGQVXXQD-UHFFFAOYSA-N |
SMILES |
C#CCN(CC#C)C1=CC=CC=C1 |
SMILES canonique |
C#CCN(CC#C)C1=CC=CC=C1 |
Key on ui other cas no. |
18158-68-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















